molecular formula C16H11ClN4OS B2845650 2-(3-Chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-22-8

2-(3-Chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B2845650
CAS RN: 887224-22-8
M. Wt: 342.8
InChI Key: XWUSYXKRSVGXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, also known as CTMQ, is a synthetic compound with promising biological activities. This compound belongs to the class of quinazoline derivatives and has been extensively studied for its potential use in various scientific research applications.

Scientific Research Applications

Synthesis and Potential Biological Activity

  • A study by Párkányi & Schmidt (2000) focused on the synthesis of new quinazolinones, including compounds related to "2-(3-Chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one". These compounds were characterized for their potential biological activity, highlighting the significance of quinazolinone derivatives in medicinal chemistry (Párkányi & Schmidt, 2000).

Anticancer Applications

  • Joseph et al. (2010) synthesized novel thiadiazol substituted quinazolinones, showcasing their anticancer activity. This study underscores the potential of quinazolinone derivatives as therapeutic agents in oncology (Joseph et al., 2010).

Anticonvulsant and CNS Depressant Activity

  • Mishra, Jatav, & Kashaw (2007) explored the anticonvulsant and CNS depressant activities of novel quinazolinones. This research suggests the applicability of such compounds in neurological disorders (Mishra, Jatav, & Kashaw, 2007).

Antimicrobial Activity

  • A study by Jatav et al. (2006) demonstrated the antimicrobial potential of novel quinazolinones against various bacteria and fungi, indicating their use in treating infectious diseases (Jatav et al., 2006).

Other Medicinal Applications

  • Bavetsias et al. (2002) researched water-soluble analogues of quinazolin-4-one-based antitumor agents, highlighting the compound's versatility and efficacy in treating tumors (Bavetsias et al., 2002).

Analgesic Activity

  • Research by Saad, Osman, & Moustafa (2011) focused on the analgesic properties of quinazolinone derivatives, suggesting their potential as pain-relieving drugs (Saad, Osman, & Moustafa, 2011).

properties

IUPAC Name

2-(3-chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS/c1-9-6-7-10(8-12(9)17)18-15-20-21-14(22)11-4-2-3-5-13(11)19-16(21)23-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUSYXKRSVGXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.